molecular formula C14H20ClNO2 B6173005 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride CAS No. 2460750-19-8

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride

Cat. No.: B6173005
CAS No.: 2460750-19-8
M. Wt: 269.77 g/mol
InChI Key: QPHVNGCCMSQZQA-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of acetic acid derivatives This compound is characterized by the presence of a piperidine ring and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The 3-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-2-(piperidin-4-yl)ethanol
  • 2-(3-methylphenyl)-2-(piperidin-4-yl)propanoic acid

Uniqueness

2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2460750-19-8

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

2-(3-methylphenyl)-2-piperidin-4-ylacetic acid;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-10-3-2-4-12(9-10)13(14(16)17)11-5-7-15-8-6-11;/h2-4,9,11,13,15H,5-8H2,1H3,(H,16,17);1H

InChI Key

QPHVNGCCMSQZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCNCC2)C(=O)O.Cl

Purity

95

Origin of Product

United States

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